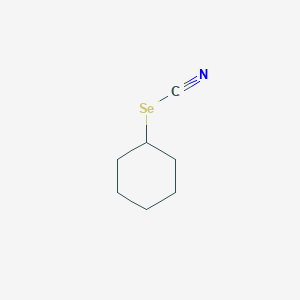![molecular formula C22H18O3S B14600195 {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde CAS No. 60253-24-9](/img/structure/B14600195.png)
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to an acetaldehyde moiety, with a methanesulfonyl phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde typically involves multiple steps, starting with the preparation of the fluorenyl precursor. . The final step involves the oxidation of the resulting intermediate to form the acetaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetic acid.
Reduction: Formation of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methanesulfonyl phenyl group may also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene: Similar structure but with a methyl group instead of an acetaldehyde moiety.
9-[4-(Methanesulfonyl)phenyl]-9H-fluorene: Lacks the acetaldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the acetaldehyde group in {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde makes it unique compared to its analogs.
Propiedades
Número CAS |
60253-24-9 |
|---|---|
Fórmula molecular |
C22H18O3S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[9-(4-methylsulfonylphenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C22H18O3S/c1-26(24,25)17-12-10-16(11-13-17)22(14-15-23)20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
Clave InChI |
VQQXHCRHAZWIBM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)








![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
